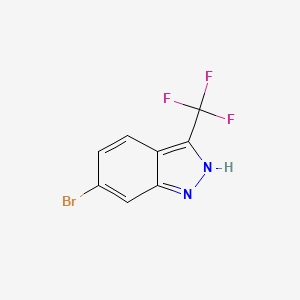

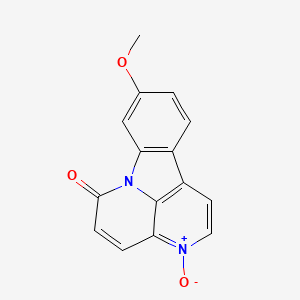

![molecular formula C9H8ClN3O2 B3027812 Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 1394003-65-6](/img/structure/B3027812.png)

Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate

Descripción general

Descripción

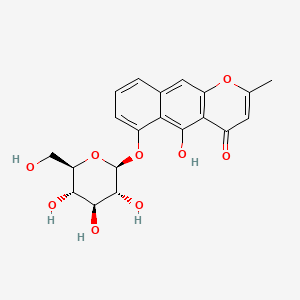

Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It is used for laboratory research purposes .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which includes this compound, involves using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process can be carried out using deep eutectic solvents (DES), which provide several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H8ClN3O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 225.63 . The compound should be stored at 4°C .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate has been utilized in the synthesis of various heterocyclic compounds. For instance, a study by Abignente et al. (1984) involved the preparation of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates through the reaction of ethyl 2-chloroacetoacetate with 2-aminopyrimidines, which were then converted to corresponding carboxylic acids (Abignente et al., 1984). Similarly, Sherif et al. (1993) reported the synthesis of ethyl 3-amino-5-aryl-2-cyano-7-substituted-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates through a series of reactions involving ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates (Sherif et al., 1993).

Potential for Benzodiazepine Receptor Ligands

A series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, prepared from ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates, have been explored as potential benzodiazepine receptor ligands. This study by Bruni et al. (1994) showcases the compound's application in medicinal chemistry (Bruni et al., 1994).

Fluorescent Molecules and Agricultural Inhibitors

Wu et al. (2006) demonstrated the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine using ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, noting its potential as a fluorescent molecule and as an inhibitor for monocotyledonous Echinochloa crus-galli L. Beauv (Wu et al., 2006).

Biological Activity Studies

Youssef et al. (2013) synthesized ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and evaluated its biological activities, highlighting the compound's potential in bioactivity studies (Youssef et al., 2013).

These studies reflect the diverse applications of this compound in scientific research, particularly in the synthesis of complex heterocyclic compounds and its potential in medicinal chemistry.

Scientific Research Applications of this compound

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, which are subsequently transformed into carboxylic acids through alkaline hydrolysis (Abignente et al., 1984). Moreover, it serves as a starting material for creating thiazolopyrimidines and thiazolodipyrimidines (Sherif et al., 1993).

Reactivity and Derivative Synthesis

The compound exhibits unique reactivity, facilitating the synthesis of derivatives like pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (Bruni et al., 1994). It is also pivotal in the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidines, which have demonstrated novel fluorescent properties and potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Wu et al., 2006).

Biological Activity Exploration

In the realm of biological activities, derivatives of this compound have been explored for various properties. For instance, its derivatives have been evaluated for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984). Additionally, the synthesis of Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate has led to the creation of fused heterocyclic systems with evaluated biological activities (Youssef et al., 2013).

Antitubercular Activity

Recent research also highlights the antitubercular potential of nitrogen-rich hybrids of homopiperazine-pyrimidine-Pyrazole adducts derived from this compound (Vavaiya et al., 2022).

Diazotization and Coupling Reactions

This compound is involved in diazotization and coupling reactions, leading to the synthesis of pyrazoloazines, which have significant applications in agriculture and medicine (Youssef et al., 2001).

Mecanismo De Acción

Safety and Hazards

Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection .

Direcciones Futuras

The future directions for Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate involve its safe disposal. The chemical should be kept in suitable and closed containers for disposal. All sources of ignition should be removed, and the chemical should be handled using spark-proof tools and explosion-proof equipment .

Propiedades

IUPAC Name |

ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDKSIFRIJGMBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=CN2N=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701162430 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394003-65-6 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394003-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

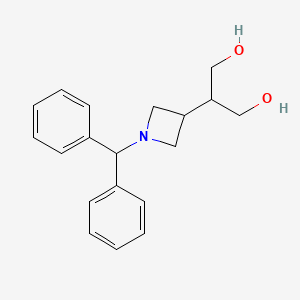

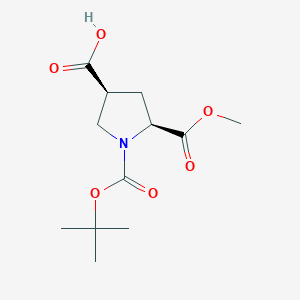

![tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate](/img/structure/B3027730.png)

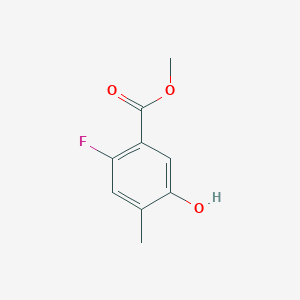

![5-[[4-(4-Hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]methyl]imidazolidine-2,4-dione](/img/structure/B3027734.png)